Methylcobalamin

Bioavailability Pharmacokinetics Absorption

Methylcobalamin is the active coenzyme form of vitamin B12 that bypasses intracellular processing required by cyanocobalamin, directly serving as a methionine synthase cofactor. Oral MeCbl achieves ~2.3× higher bioavailability than CNCbl and demonstrates proven efficacy in diabetic neuropathy RCTs. Ideal for neurological research, methylation studies, and injectable formulation development. Requires light-protected, enteric-coated or lyophilized formulations to ensure stability. Order high-purity MeCbl for translational neuropathic applications.

Molecular Formula C63H91CoN13O14P
Molecular Weight 1344.4 g/mol
CAS No. 13422-55-4
Cat. No. B1676134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcobalamin
CAS13422-55-4
SynonymsCH3-B12
mecobalamin
mecobalamin monohydrate
mecobalamin, (13beta)-isomer
mecobalamin, 3H-labeled
mecobalamin, 57Co-labeled
mecobalamin, Co-methyl-13C-labeled
mecobalamin, Co-methyl-14C-labeled
methylcobalamin
methylcobalamine
methylvitamin B12
Molecular FormulaC63H91CoN13O14P
Molecular Weight1344.4 g/mol
Structural Identifiers
SMILES[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
InChIInChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1
InChIKeyZFLASALABLFSNM-AZCDKEHOSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in alcohol;  insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methylcobalamin (CAS 13422-55-4) for Scientific Procurement: Active B12 Coenzyme Form


Methylcobalamin (MeCbl, CAS 13422-55-4) is one of two biologically active coenzyme forms of vitamin B12 (cobalamin), functioning as the essential cofactor for cytosolic methionine synthase in the methylation cycle [1]. It is a naturally occurring cobalamin derivative characterized by a methyl group directly coordinated to the central cobalt atom via a Co-C bond, distinguishing it structurally and functionally from the synthetic cyanocobalamin (CNCbl, CAS 68-19-9) and the injectable hydroxocobalamin (OHCbl, CAS 13422-51-0) [2]. As an endogenous coenzyme form, methylcobalamin bypasses the initial intracellular dealkylation and reduction steps required for CNCbl and OHCbl conversion, enabling direct participation in homocysteine remethylation and neuronal phospholipid synthesis pathways [1].

Methylcobalamin Procurement Considerations: Why Cyanocobalamin Cannot Substitute in Neurological Applications


Although methylcobalamin (MeCbl) and cyanocobalamin (CNCbl) both ultimately raise serum B12 levels and correct hematological deficiency, they cannot be freely interchanged in research or clinical formulations targeting neurological outcomes. MeCbl is the only cobalamin form that directly serves as a methyl donor in methionine synthase-catalyzed homocysteine remethylation without requiring prior intracellular processing, whereas CNCbl must first undergo MMACHC-mediated decyanation in the lysosomal pathway [1]. Crucially, a rat model absorption study demonstrated that orally administered MeCbl achieves approximately 2.3-fold higher bioavailability than CNCbl at equivalent doses, as measured by cumulative urinary excretion and tissue retention of radiolabeled B12 [2]. Furthermore, in human diabetic neuropathy trials, oral MeCbl (1000 μg/day) produced statistically significant improvements in sural nerve conduction velocity (SNCV) and pain scores versus placebo, while evidence of equivalent neurological benefit from oral CNCbl at comparable doses remains limited [3]. The differential neurological tissue transfer capacity of MeCbl—patent literature characterizes this as "excellent migration ability to nerve tissues compared to other B12 homologs"—provides a mechanistic basis for its preferential selection in neuropathic applications [4].

Methylcobalamin Quantitative Differentiation Evidence: Head-to-Head Data Versus Cyanocobalamin and Hydroxocobalamin


Methylcobalamin Bioavailability: 2.3-Fold Higher Than Cyanocobalamin in Rat Model

In a controlled rat absorption study using radiolabeled ⁵⁷Co and ¹⁴CH₃ tracers, orally administered methylcobalamin demonstrated substantially higher bioavailability than cyanocobalamin. The study measured cumulative urinary excretion and tissue retention of radioactivity as primary endpoints, establishing a quantitative absorption advantage for the coenzyme form [1].

Bioavailability Pharmacokinetics Absorption

Methylcobalamin Photostability Deficit: UVA-Induced Conversion to Hydroxocobalamin Within Seconds

Under UVA exposure (aqueous solution, pH 7.4), methylcobalamin and adenosylcobalamin undergo rapid photodegradation, converting to hydroxocobalamin within seconds. By contrast, cyanocobalamin and hydroxocobalamin remain substantially intact under identical UVA exposure conditions, establishing a clear stability hierarchy critical for handling and formulation decisions [1]. A separate stability study confirmed cyanocobalamin as the most stable vitamer, followed by hydroxocobalamin and methylcobalamin [2].

Photostability Formulation Storage

Methylcobalamin pH Instability: 79% Degradation at pH 3 Versus 15% for Cyanocobalamin

A comparative stability assessment of B12 vitamers under varying pH conditions revealed that methylcobalamin exhibits pronounced acid lability relative to cyanocobalamin. At pH 3, methylcobalamin underwent 79% degradation loss, whereas cyanocobalamin experienced only approximately 15% degradation under identical conditions. Hydroxocobalamin showed intermediate acid stability [1].

Chemical Stability pH Stability Formulation

Methylcobalamin Thermal Stability: Comparable to Hydroxocobalamin, Both Inferior to Cyanocobalamin

Under heat exposure at 100°C for 60 minutes, cyanocobalamin exhibited 38% degradation loss. In contrast, both hydroxocobalamin and methylcobalamin showed degradation losses exceeding 30% under the same thermal stress conditions, demonstrating their reduced thermal tolerance relative to the synthetic form [1]. This thermal sensitivity imposes constraints on manufacturing processes involving elevated temperatures.

Thermal Stability Processing Formulation

Methylcobalamin USP Monograph: Independent Pharmacopoeial Identity and Quality Specifications

Methylcobalamin possesses a dedicated United States Pharmacopeia (USP) reference standard and monograph distinct from cyanocobalamin. The USP Methylcobalamin monograph specifies assay and identification methods using liquid chromatography coupled with UV detection, establishing independent quality control parameters that differ from those applied to cyanocobalamin RS [1]. Additionally, the Japanese Pharmacopoeia (JP) maintains a separate monograph for mecobalamin tablets, with DRAP (Pakistan) aligning its regulatory standards accordingly [2].

Quality Control Analytical Standards Pharmacopoeia

Methylcobalamin Procurement Application Scenarios: Evidence-Based Use Cases


Diabetic Peripheral Neuropathy Clinical Trial Formulation

Methylcobalamin is indicated for clinical trial formulations targeting diabetic peripheral neuropathy (DPN) based on randomized controlled trial evidence. In a 1-year, double-blind, placebo-controlled trial (n=90), oral methylcobalamin at 1000 μg/day significantly improved sural nerve conduction velocity (SNCV), sural nerve action potential (SNAP), vibration perception threshold (VPT), and pain scores (p < 0.0001 for multiple endpoints) compared to placebo in metformin-treated type 2 diabetes patients [5]. This body of clinical evidence supports methylcobalamin procurement for neuropathic indication trials where mechanistic plausibility and human outcome data are required for regulatory or grant submissions.

Neurological Research Requiring Active Coenzyme B12 Without Prior Metabolic Conversion

Methylcobalamin is the appropriate selection for in vitro and ex vivo studies examining direct methionine synthase activity or methylation pathway modulation. Unlike cyanocobalamin, which requires MMACHC-mediated decyanation and reduction steps before achieving coenzyme activity, methylcobalamin is immediately available as a cofactor for methionine synthase [5]. This bypasses confounding variables related to cellular processing efficiency, which may be particularly relevant in experimental systems with compromised lysosomal function, genetic MMACHC variants, or when studying methylation kinetics where the dealkylation step introduces experimental latency [5].

Light-Protected Parenteral Formulation Development

Methylcobalamin procurement for injectable pharmaceutical development must account for the compound's established photolability. Under UVA exposure, methylcobalamin converts to hydroxocobalamin within seconds in aqueous solution [5]. This mandates: (i) amber glass primary packaging, (ii) secondary light-protective overwrap during distribution, and (iii) light-protected manufacturing suites with controlled lighting conditions. Patent literature describes freeze-dried methylcobalamin preparations as a stabilization strategy for high-concentration parenteral therapy, with lyophilization circumventing both photolytic and thermal degradation pathways [6].

Enteric-Coated or Stabilized Oral Dosage Form Development

Given that methylcobalamin undergoes 79% degradation at pH 3 versus only 15% for cyanocobalamin [5], oral solid dosage forms require deliberate formulation strategies to prevent gastric degradation. Acceptable approaches supported by stability data include: (i) enteric coating to delay release until intestinal pH conditions, (ii) inclusion of polyol stabilizers such as sorbitol, which reduced methylcobalamin acid degradation from 79% to 12% in controlled studies [5], or (iii) development of orally disintegrating tablets (ODTs) that facilitate buccal/sublingual absorption, bypassing gastric exposure entirely [6]. Procurement specifications for methylcobalamin API intended for oral formulations should therefore require supporting stability data under the intended formulation conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylcobalamin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.